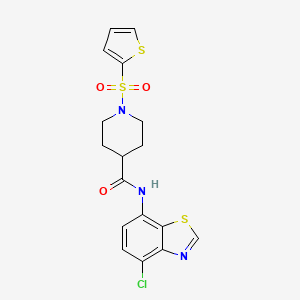

N-(4-chloro-1,3-benzothiazol-7-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Description

N-(4-chloro-1,3-benzothiazol-7-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 4, a piperidine ring linked via a carboxamide group, and a thiophene sulfonyl moiety.

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3S3/c18-12-3-4-13(16-15(12)19-10-26-16)20-17(22)11-5-7-21(8-6-11)27(23,24)14-2-1-9-25-14/h1-4,9-11H,5-8H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAMCZRJZBOLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that combines a benzothiazole moiety with a thiophene ring and a piperidine core, contributing to its diverse pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of specific enzymes critical for bacterial cell wall synthesis, particularly DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase). DprE1 plays a vital role in the biosynthesis of arabinogalactan, an essential component of the Mycobacterium tuberculosis cell wall. By inhibiting this enzyme, the compound disrupts bacterial growth and viability, making it a promising candidate for antituberculosis drug development .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The inhibition mechanism involves interference with the biosynthesis pathways essential for maintaining bacterial structural integrity .

Enzyme Inhibition

Research indicates that this compound acts as an effective inhibitor of urease and acetylcholinesterase (AChE). The IC50 values for these inhibitory activities suggest that the compound has strong potential as a therapeutic agent in treating conditions related to these enzymes .

Study 1: Antitubercular Activity

A study focusing on the antitubercular properties of similar benzothiazole derivatives found that compounds targeting DprE1 demonstrated significant bactericidal effects. The study reported an IC50 value in the low micromolar range, indicating potent activity against Mycobacterium tuberculosis .

Study 2: Enzyme Inhibition

Another investigation into enzyme inhibition revealed that derivatives of piperidine, including this compound, showed strong inhibitory effects on urease with IC50 values ranging from 1 to 6 µM. This suggests potential applications in treating disorders associated with elevated urease activity .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antimicrobial | 0.5 - 5 | DprE1 |

| Similar Benzothiazole Derivative | Antitubercular | < 5 | DprE1 |

| Piperidine Derivative | Urease Inhibitor | 1 - 6 | Urease |

| Acetylcholinesterase Inhibitor | AChE Inhibitor | 0.5 - 3 | AChE |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, particularly in the benzothiazole, sulfonamide, and piperidine/piperazine frameworks. Below is a detailed comparison based on available

Structural and Functional Group Analysis

Key Observations:

Benzothiazole Modifications: The target compound’s 4-chloro substitution on benzothiazole may enhance electrophilicity compared to non-halogenated analogs like 2-phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide . Chlorine atoms are known to improve metabolic stability and binding affinity in drug candidates. In contrast, MCC14 (3a) replaces benzothiazole with a benzofuroisoquinoline system, likely altering receptor selectivity (e.g., opioid vs. kinase targets) .

Sulfonamide Variations :

- The thiophene sulfonyl group in the target compound offers a smaller, electron-rich heterocycle compared to benzene sulfonyl groups in analogs like those listed in and . This could influence solubility and π-π stacking interactions in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.